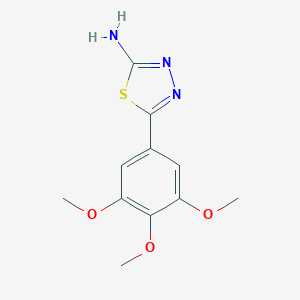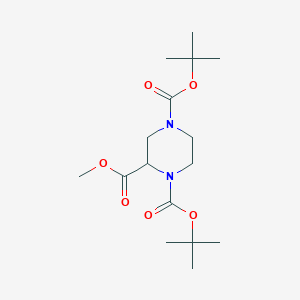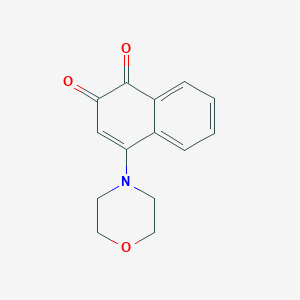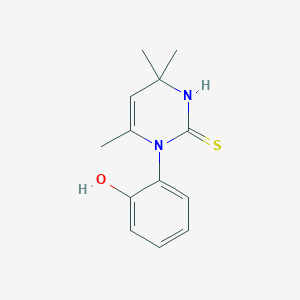
4-Amino-7-nitrobenzofurazan
Overview
Description
4-Amino-7-nitrobenzofurazan (4ABF) is an antimicrobial agent that has been shown to inhibit the growth of bacteria and fungi .
Synthesis Analysis
The synthesis of this compound is based on the nucleophilic substitution of halogens from 4-halo-7-nitrobenzofurazan, with the halogen being either chlorine (NBD-Cl) or fluorine . In one study, six new NBD derivatives were prepared from NBD-Cl and five primary amines or N-methylhydroxylamine .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various structural analyses performed by IR, NMR, UV–Vis, and MS .Chemical Reactions Analysis
The reaction rates of this compound with amino acids have been studied. The benzofurazan ring has a stronger inductive effect and a lower resonance effect than a nitro group, facilitating the SN Ar substitution .Physical And Chemical Properties Analysis
This compound is known for its fluorescence properties . It reacts with primary or secondary amines to produce a fluorescent product and is used for the analysis of amino acids and low molecular weight amines .Scientific Research Applications
Fluorogenic Nature for Protein and Lipid Labeling : The fluorogenic nature of nitrobenzofurazan (NBD) derivatives, including 4-amino substituted NBD, makes them useful for protein and lipid labeling in biological research. This property is due to their ability to generate stable fluorescent adducts when interacting with aliphatic amines (Sveen et al., 2015).
Chemical Reactivity and Electrophilicity : The electrophilic nature of 4-chloro-7-nitrobenzofurazan, a related compound, indicates its reactivity towards nucleophiles, which is significant for its use as a protein-labeling reagent (Baines et al., 1977).
Photophysical and Photochemical Properties : Investigations into the photophysical and photochemical properties of these compounds reveal insights into their excited states and the possibility of phosphorescence, which is relevant in material science and photophysics (Sveen et al., 2015).
Surface-enhanced Fluorescence and Raman Scattering : The study of sulfur-functionalized 4-amino-7-nitrobenzofurazan on gold and silver substrates has revealed its potential in enhancing fluorescence and Raman scattering. This application is significant in the field of analytical chemistry (Muniz-Miranda et al., 2011).
Application in Air Monitoring : N-Methyl-4-hydrazino-7-nitrobenzofurazan has been used as a reagent for monitoring aldehydes and ketones in the air. This application is important in environmental analysis and monitoring (Büldt & Karst, 1999).
Use in Fluorescent Quantitation in Foods : 7-Chloro-4-nitrobenzofurazan (NBD-CI) has been utilized for the fluorescent quantitation of biologically active amines in foods, indicating its application in food science and safety (Voigt & Eitenmiller, 1974).
Determination of Amino Acids in Biological Fluids : The reactivity of 4-chloro-7-nitrobenzofurazan with amino acids has been exploited for their determination in biological fluids using voltammetry, a technique useful in biochemical and clinical analysis (Nieto et al., 1996).
Mechanism of Action
Target of Action
The primary target of 4-Amino-7-nitrobenzofurazan (4ABF) is the 30S ribosomal subunit . This subunit is a crucial component of the protein synthesis machinery in cells. By binding to this target, 4ABF can influence the process of protein synthesis .
Mode of Action
4ABF inhibits protein synthesis by binding to the 30S ribosomal subunit . This binding inhibits the synthesis of proteins vital for cell division . The compound is also known to react with primary or secondary amines to produce a fluorescent product .
Biochemical Pathways
It is known that the compound interferes with protein synthesis by binding to the 30s ribosomal subunit . This action can disrupt various cellular processes that rely on protein synthesis, potentially leading to cell death.
Pharmacokinetics
Some 4-aryloxy-7-nitrobenzofurazan derivatives, which are structurally similar to 4abf, have been reported to possess biologically active structural fragments, allowing their use in pharmacokinetics and pharmacodynamics .
Result of Action
The primary result of 4ABF’s action is the inhibition of protein synthesis, which can lead to cell death . By binding to the 30S ribosomal subunit, 4ABF prevents the synthesis of proteins vital for cell division . This can lead to the death of bacterial cells, giving 4ABF antimicrobial properties .
Action Environment
The action of 4ABF can be influenced by various environmental factors. For instance, when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent, the fluorescence signals of nanoparticles were enhanced directly and in the cellular environment . This suggests that the cellular environment can influence the action and efficacy of 4ABF.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Amino-7-nitrobenzofurazan plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It has been shown to inhibit the growth of bacteria and fungi by binding to the 30S ribosomal subunit and inhibiting protein synthesis . This compound interacts with various enzymes, proteins, and other biomolecules, including ribosomal proteins, which are crucial for cell division. The nature of these interactions involves the inhibition of protein synthesis, which is vital for the survival and proliferation of microbial cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to enhance fluorescence signals in the cellular environment, making it a valuable tool for bioimaging applications . The compound’s impact on cell signaling pathways and gene expression can lead to alterations in cellular metabolism, affecting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the 30S ribosomal subunit, which inhibits protein synthesis . This inhibition occurs due to the compound’s ability to interfere with the translation process, preventing the formation of essential proteins required for cell growth and division. Additionally, this compound exhibits nonlinear optical properties related to surface-enhanced fluorescence and Raman scattering, which are influenced by its interactions with metal substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its fluorescence properties over extended periods, making it suitable for long-term bioimaging applications . The compound’s stability may be affected by environmental factors such as light and temperature, which can lead to degradation and reduced efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit microbial growth effectively without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s role in inhibiting protein synthesis is a key aspect of its metabolic interactions . Additionally, this compound’s fluorescence properties are exploited in metabolic studies to monitor changes in metabolite levels and metabolic flux
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to ribosomal subunits and other biomolecules facilitates its distribution within the cellular environment . Additionally, this compound’s fluorescence properties enable researchers to track its localization and accumulation in specific cellular compartments, providing valuable information on its transport dynamics .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential applications in bioimaging and therapeutic research. The ability to visualize this compound within subcellular compartments provides valuable insights into its interactions with cellular structures and its overall impact on cellular function.
Properties
IUPAC Name |
4-nitro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKOGLINWAPXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345103 | |
| Record name | 4-Amino-7-nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-91-4 | |
| Record name | 4-Amino-7-nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-7-nitrobenzofurazan interact with reactive oxygen species (ROS)? What are the downstream effects of this interaction?
A1: this compound (NBD) derivatives, specifically those with a phenol group attached, act as fluorescent sensors for ROS, particularly oxygen-centered radicals. [] These sensors are initially non-fluorescent. Upon encountering peroxyl radicals in an aqueous solution, they undergo a hydrogen transfer reaction. [] This reaction releases the highly fluorescent N-methyl-4-amino-7-nitrobenzofurazan (MNBDA) and 1,4-benzoquinone. [] This shift from a non-fluorescent to a fluorescent state allows for the detection and quantification of ROS in biological systems. [, ]
Q2: What is the molecular formula and weight of NBD? What spectroscopic data is available for its characterization?
A2: While the provided abstracts don't explicitly state the molecular formula and weight of NBD, they highlight key spectroscopic data. NBD derivatives exhibit characteristic UV-Vis absorption and fluorescence properties. [, , ] For instance, MNBDA, a common NBD derivative, shows an excitation maximum at 468 nm and an emission maximum at 537 nm in acetonitrile. [] Researchers use these spectroscopic properties for quantitative analysis and detection of NBD derivatives in various applications. [, ]
Q3: How does the structure of NBD derivatives influence their fluorescence properties and reactivity?
A3: The structure of NBD derivatives significantly impacts their fluorescence and reactivity. Introducing steric bulk near the reactive site, such as adding ortho-methyl groups, improves the performance of NBD-based fluorescent sensors for ROS. [] This modification is thought to enhance fluorescence by hindering potential quenching pathways. Additionally, studies on N-substituted 4-amino-7-nitrobenzofurazans demonstrate a correlation between the substituent's electronic properties (quantified by Taft's polar substituent constants) and the wavelength of the long-wave band in their VIS spectra. [] This finding suggests a relationship between the electron-donating or withdrawing nature of the substituent and the energy levels involved in the molecule's electronic transitions, influencing its fluorescence properties.
Q4: How is computational chemistry used in research related to NBD?
A4: Computational chemistry plays a crucial role in understanding and predicting the behavior of NBD derivatives. Researchers utilize computational methods to investigate the impact of structural modifications on sensor performance. [] Additionally, Quantitative Structure-Property Relationship (QSPR) studies, which correlate molecular structure with physicochemical properties, are employed to analyze the hydrophobicity, UV-Vis absorption, and fluorescence properties of novel NBD derivatives. [] These computational approaches provide valuable insights for designing and optimizing NBD-based sensors and probes.
Q5: What are the applications of NBD derivatives beyond ROS detection?
A5: Besides their role as ROS sensors, NBD derivatives find application in detecting other analytes. N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) serves as a reagent for determining aldehydes and ketones in air monitoring. [] This compound reacts with carbonyl compounds to form hydrazones, which can be separated and analyzed using HPLC. [] The high molar absorptivities and absorption maxima of MNBDH derivatives in the visible range offer improved sensitivity and selectivity compared to traditional reagents like DNPH. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)


![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)


![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)

![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)

